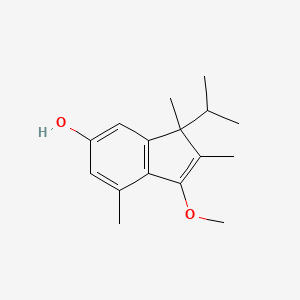
3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol is an organic compound that belongs to the class of indenes. Indenes are bicyclic aromatic hydrocarbons that are often used in the synthesis of various chemical compounds due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperatures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2,3,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol
- 2-Methoxy-1,3,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol
Uniqueness
3-Methoxy-1,2,4-trimethyl-1-(propan-2-yl)-1H-inden-6-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
922721-79-7 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1-methoxy-2,3,7-trimethyl-3-propan-2-ylinden-5-ol |
InChI |
InChI=1S/C16H22O2/c1-9(2)16(5)11(4)15(18-6)14-10(3)7-12(17)8-13(14)16/h7-9,17H,1-6H3 |
InChI Key |
HNDNUEDASZBTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=C(C2(C)C(C)C)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















